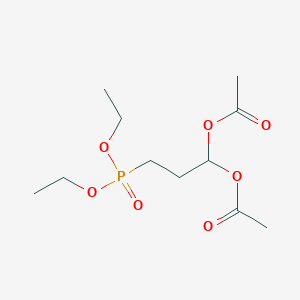
3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate is an organic compound with the molecular formula C11H25O5P. It is known for its unique structure, which includes both diethoxyphosphoryl and diacetate groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate typically involves the reaction of diethyl phosphite with a suitable diacetate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphates, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and coordination chemistry. The acetate groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and reactivity.
1,2-Propanediol, diacetate: Another related compound with different substitution patterns, affecting its chemical behavior.
Uniqueness
3-(Diethoxyphosphoryl)propane-1,1-diyl diacetate is unique due to the presence of both diethoxyphosphoryl and diacetate groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
61715-64-8 |
|---|---|
Molecular Formula |
C11H21O7P |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
(1-acetyloxy-3-diethoxyphosphorylpropyl) acetate |
InChI |
InChI=1S/C11H21O7P/c1-5-15-19(14,16-6-2)8-7-11(17-9(3)12)18-10(4)13/h11H,5-8H2,1-4H3 |
InChI Key |
XPQVLLRDCBGQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(OC(=O)C)OC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















